(3-Tert-butoxypyridin-4-yl)methanamine

Vue d'ensemble

Description

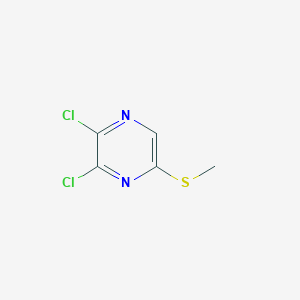

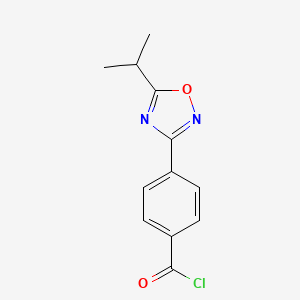

“(3-Tert-butoxypyridin-4-yl)methanamine” is a chemical compound with the CAS Number: 1500377-36-5 . It has a molecular weight of 180.25 and its molecular formula is C10H16N2O . It is used in scientific research due to its unique properties and reactivity.

Physical And Chemical Properties Analysis

“(3-Tert-butoxypyridin-4-yl)methanamine” has a number of physicochemical properties. It has a high GI absorption and is BBB permeant . It has a Log Po/w (iLOGP) of 2.03, indicating its lipophilicity . Its water solubility is classified as very soluble, with a solubility of 5.4 mg/ml .Applications De Recherche Scientifique

Photocytotoxic Properties in Red Light

- Iron(III) Complexes for Imaging and Photocytotoxicity : Iron(III) complexes, including those with (3-Tert-butoxypyridin-4-yl)methanamine-like structures, were found to exhibit photocytotoxicity in red light, potentially applicable in cancer treatment through apoptosis and reactive oxygen species generation (Basu et al., 2014).

Synthesis and Characterization

- Ambient-Temperature Synthesis : A novel synthesis method was developed for compounds structurally related to (3-Tert-butoxypyridin-4-yl)methanamine, potentially useful in the development of new chemicals and materials (Becerra et al., 2021).

- Heterocyclic Schiff Bases for Anticonvulsant Agents : Schiff bases of 3-aminomethyl pyridine, similar in structure to (3-Tert-butoxypyridin-4-yl)methanamine, were synthesized and demonstrated potential as anticonvulsant agents (Pandey & Srivastava, 2011).

Catalytic Applications

- Pincer Palladacycles : 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives, similar to (3-Tert-butoxypyridin-4-yl)methanamine, were used to create palladacycles with significant catalytic applications (Roffe et al., 2016).

Enhanced Cellular Uptake

- Iron(III) Complexes for Cellular Uptake and Photocytotoxicity : Studies on iron(III) complexes, incorporating compounds structurally similar to (3-Tert-butoxypyridin-4-yl)methanamine, have shown enhanced cellular uptake with selectivity and notable photocytotoxic effects (Basu et al., 2015).

Diamino Scaffold for Parallel Turn Conformations

- Tetrahydro-4 H-(pyrrolo[3,4-d]isoxazol-3-yl)methanamine Scaffold : This research involved the synthesis of a scaffold structurally related to (3-Tert-butoxypyridin-4-yl)methanamine, demonstrating its capability to stabilize parallel turn conformations in peptide sequences (Bucci et al., 2018).

Detection of Metal Ions

- Selective Detection of Hg2+ and Ni2+ Ions : Compounds derived from reactions involving (pyridine-2-yl)methanamine analogs have shown potential in selectively detecting Hg2+ and Ni2+ ions (Aggrwal et al., 2021).

Water Oxidation

- Ru Complexes for Water Oxidation : Research on ruthenium complexes, utilizing ligands related to (3-Tert-butoxypyridin-4-yl)methanamine, indicated applications in water oxidation processes (Zong & Thummel, 2005).

Histamine H4 Receptor Ligands

- 2-Aminopyrimidine-Containing Ligands : These compounds, structurally similar to (3-Tert-butoxypyridin-4-yl)methanamine, were explored as ligands for the histamine H4 receptor, indicating potential therapeutic applications (Altenbach et al., 2008).

Safety and Hazards

Propriétés

IUPAC Name |

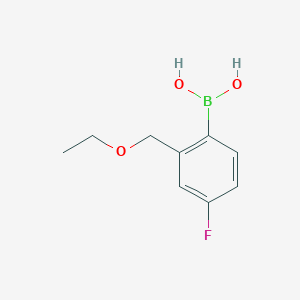

[3-[(2-methylpropan-2-yl)oxy]pyridin-4-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O/c1-10(2,3)13-9-7-12-5-4-8(9)6-11/h4-5,7H,6,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYXLDTFPGQFDRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=C(C=CN=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Tert-butoxypyridin-4-yl)methanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(5-bromo-2-nitrophenyl)methyl]cyclobutanamine](/img/structure/B1407096.png)

![methyl (2S)-3-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-2-acetamidopropanoate](/img/structure/B1407104.png)

![1-(Hydroxymethyl)-2-azabicyclo[2.2.2]octan-3-one](/img/structure/B1407106.png)

![Ethyl 2-[[cyano-(3,4-dichlorophenyl)methyl]amino]acetate](/img/structure/B1407108.png)

![Ethyl 1-[(4-chlorophenyl)-cyano-methyl]piperidine-4-carboxylate hydrochloride](/img/structure/B1407109.png)

![2-{4-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazin-1-yl}ethan-1-amine](/img/structure/B1407114.png)